molecular formula C8H20Cl2N2O B1428436 2-Methyl-1-(piperazin-1-yl)propan-2-ol dihydrochloride CAS No. 1044707-11-0

2-Methyl-1-(piperazin-1-yl)propan-2-ol dihydrochloride

Cat. No. B1428436
M. Wt: 231.16 g/mol
InChI Key: IIJUXICBRWEDLY-UHFFFAOYSA-N
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Description

“2-Methyl-1-(piperazin-1-yl)propan-2-ol dihydrochloride” is a chemical compound with the molecular formula C8H20Cl2N2O . It is also known by its CAS number 1044707-11-0 .


Molecular Structure Analysis

The molecular structure of “2-Methyl-1-(piperazin-1-yl)propan-2-ol dihydrochloride” consists of a piperazine ring attached to a propanol group with a methyl substituent . The InChI code for this compound is 1S/C8H18N2O.2ClH/c1-8(2,7-11)10-5-3-9-4-6-10;;/h9,11H,3-7H2,1-2H3;2*1H .

Scientific Research Applications

Anti-Mycobacterial Activities

Piperazine derivatives are explored for their potential anti-mycobacterial properties, particularly against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The structure-activity relationship (SAR) of these molecules suggests their significant role in developing cost-effective and selective anti-mycobacterial agents (Girase et al., 2020).

Therapeutic Uses

Piperazine derivatives have been patented for various therapeutic applications, including antipsychotic, antidepressant, anticancer, antiviral, and anti-inflammatory activities. Modifications in the piperazine nucleus have been found to influence the medicinal potential significantly, indicating the versatility of this scaffold in drug design (Rathi et al., 2016).

DNA Interaction

Specific piperazine derivatives, such as Hoechst 33258, are known to bind to the minor groove of double-stranded B-DNA, showing specificity for AT-rich sequences. These interactions have implications in fluorescent DNA staining, radioprotection, and as topoisomerase inhibitors, providing a foundation for rational drug design (Issar & Kakkar, 2013).

Drug Development and Pharmacokinetics

The metabolism and pharmacokinetics of arylpiperazine derivatives, which include modifications at the piperazine ring, are critical in understanding their therapeutic effects and safety profiles. These derivatives have applications in treating depression, psychosis, and anxiety, with their metabolic pathways influencing their pharmacological actions (Caccia, 2007).

properties

IUPAC Name

2-methyl-1-piperazin-1-ylpropan-2-ol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O.2ClH/c1-8(2,11)7-10-5-3-9-4-6-10;;/h9,11H,3-7H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIJUXICBRWEDLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN1CCNCC1)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-1-(piperazin-1-yl)propan-2-ol dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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